molecular formula C9H11NO4 B064965 Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate CAS No. 175277-79-9

Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate

Cat. No.: B064965
CAS No.: 175277-79-9
M. Wt: 197.19 g/mol
InChI Key: AYYATAZJCFFYFO-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate (CAS 175277-79-9) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features the isoxazole heterocycle, a privileged scaffold recognized for its diverse biological activities and prevalence in pharmaceutical agents. Isoxazole derivatives are extensively investigated for their broad spectrum of biological targets and have demonstrated significant potential in developing novel therapeutic agents with anti-cancer, anti-inflammatory, and antibacterial activities . The specific molecular architecture of this compound, incorporating both acetyl and ester functional groups, offers multiple sites for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules, such as specialized β-amino acids or hybrid peptidomimetics . These peptidomimetics are a crucial class of compounds that can overcome the metabolic instability of natural peptides, making them promising candidates for new bioactive substances . Researchers can utilize this ester in various synthetic pathways, including hydrolysis to the corresponding acid, reactions at the acetyl ketone, or as a core heterocyclic template. It serves as a key precursor for generating compound libraries for high-throughput screening and lead optimization studies. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 5-acetyl-3-ethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-6-7(9(12)13-3)8(5(2)11)14-10-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYATAZJCFFYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384126
Record name Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-79-9
Record name Methyl 5-acetyl-3-ethyl-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the β-Diketone Intermediate

A plausible precursor, ethyl 3-ethyl-5-acetyl-4-oxopentanoate, can be synthesized via Claisen condensation between ethyl acetoacetate and ethyl propionate under basic conditions. For example, sodium ethoxide in ethanol facilitates the condensation at 0–5°C, yielding the β-diketone after 12 hours. Alternatively, acyloxy-directed cross-condensation using acetic anhydride and ethyl orthoformate has been reported for analogous systems, though this method risks forming regioisomeric by-products.

Cyclization with Hydroxylamine

Treatment of the β-diketone with hydroxylamine sulfate in aqueous sodium acetate at −5°C to 0°C induces cyclization to form the isoxazole ring. Key parameters include:

  • Temperature control : Lower temperatures (−10°C to 5°C) minimize side reactions such as over-oxidation or dimerization.

  • Solvent system : Ethanol-water mixtures (3:1 v/v) enhance solubility while facilitating proton transfer during cyclization.

  • Stoichiometry : A 1:1 molar ratio of β-diketone to hydroxylamine ensures complete conversion, with excess reagent leading to hydroxylated by-products.

Yield Optimization :

ParameterOptimal RangeYield Impact
Temperature−5°C to 0°C70–75%
Hydroxylamine SourceHydroxylamine sulfate+15% vs. HCl
Reaction Time4–6 hoursMaximal at 5h

An alternative approach involves constructing the isoxazole ring first, followed by stepwise introduction of acetyl and ethyl groups.

Synthesis of Methyl 5-Methylisoxazole-4-Carboxylate

Methyl 5-methylisoxazole-4-carboxylate serves as a foundational intermediate. As detailed in patent literature, ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetate. Subsequent cyclization with hydroxylamine sulfate at −5°C yields ethyl 5-methylisoxazole-4-carboxylate, which is hydrolyzed to the carboxylic acid and re-esterified with methanol to obtain the methyl ester.

Electrophilic Acylation at C5

Introducing the acetyl group at position 5 requires Friedel-Crafts acylation. However, the electron-deficient nature of the isoxazole ring complicates direct acylation. A workaround involves:

  • Directed ortho-Metalation : Using a strong base (e.g., LDA) at −78°C to deprotonate C5, followed by quenching with acetyl chloride.

  • Protection-Deprotection Strategies : Temporarily protecting the ester group as a tert-butyl ester to prevent nucleophilic attack during acylation.

Challenges :

  • Competing reactions at C3 and C4 positions.

  • Low yields (<40%) due to ring decomposition under acidic conditions.

Alkylation at C3

The ethyl group at C3 can be introduced via nucleophilic alkylation. Prior halogenation (e.g., bromination) at C3 using NBS in CCl4 creates a leaving group, which is displaced by ethylmagnesium bromide in THF at 0°C.

Multi-Component Reaction Strategies

Recent advances in one-pot multi-component reactions (MCRs) offer streamlined syntheses for complex isoxazoles. A hypothetical MCR for the target compound could involve:

  • In situ formation of the β-diketone from ethyl acetoacetate, acetyl chloride, and ethyl propionate.

  • Simultaneous cyclization and esterification using hydroxylamine and methyl chloroformate.

Advantages :

  • Reduced purification steps.

  • Higher atom economy.

Limitations :

  • Difficulties in controlling regioselectivity.

  • Competing side reactions (e.g., over-acylation).

By-Product Formation and Mitigation

Regioisomeric Impurities

Cyclocondensation reactions often yield regioisomers due to ambident nucleophilicity of hydroxylamine. For example, attack at the β-ketoester’s α- vs. γ-carbon generates 3-ethyl-5-acetyl vs. 5-ethyl-3-acetyl isomers. Strategies to suppress this include:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor the desired pathway by stabilizing transition states.

  • Catalytic Additives : ZnCl2 or BF3·OEt2 enhance selectivity via Lewis acid coordination.

Hydrolysis of Ester Groups

The methyl ester at C4 is susceptible to hydrolysis under basic or prolonged aqueous conditions. Patent data recommends:

  • Low-Temperature Workup : Quenching reactions at ≤10°C.

  • Anhydrous Conditions : Using molecular sieves or MgSO4 during esterification.

Scale-Up Considerations

Industrial production demands cost-effective and safe processes. Key factors include:

  • Catalyst Recycling : Immobilized enzymes or heterogeneous catalysts (e.g., Zeolite Y) reduce waste.

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for exothermic steps like cyclization .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The isoxazole ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate has shown significant potential in drug development due to its biological activities:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can be pivotal in therapeutic applications. Studies have demonstrated its effectiveness against specific target enzymes, suggesting potential for new drug formulations aimed at treating diseases influenced by these enzymes.
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing treatments for infections caused by resistant pathogens.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, indicating its utility in creating anti-inflammatory drugs.

Agrochemicals

The compound's structure allows it to be utilized in the formulation of agrochemicals. Its efficacy as a bioactive agent can contribute to the development of pesticides or herbicides that target specific biological processes in pests or weeds.

Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis. It is employed in:

  • Synthesis of Complex Molecules : Its unique structure facilitates the creation of more complex heterocyclic compounds, which are critical in various chemical applications.
  • Development of Novel Peptides : Isoxazole derivatives are increasingly utilized in synthesizing peptide-based therapeutics, expanding their application scope beyond traditional small molecules .

Comparative Analysis of Biological Activities

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnti-inflammatory PotentialEnzyme Inhibition
This compoundModerateHighSignificant
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylateLowModerateModerate
Ethyl 5-methylisoxazole-4-carboxylateLowLowLow

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Enzyme Inhibition Study : A notable study highlighted its effectiveness as an enzyme inhibitor, demonstrating significant inhibition rates against targeted enzymes, which could lead to novel drug formulations aimed at metabolic disorders.
  • Protein-Ligand Interaction Investigation : Another investigation focused on how modifications to the isoxazole structure can enhance binding affinity and specificity, providing insights into designing better therapeutic agents.
  • Antimicrobial Testing : Research has confirmed its antimicrobial properties through various assays, suggesting its potential use in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-3-ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Isoxazole Derivatives
Compound Name Substituents (Positions) Key Functional Groups Reference
Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate 5-acetyl, 3-ethyl, 4-methyl ester Acetyl, ester N/A
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 5-methyl, 3-phenyl, 4-ethyl ester Phenyl, ester
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate 4-amino, 3-methoxy, 5-methyl ester Amino, methoxy, ester
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate 5-chloro, 3-methyl, 4-ethyl ester Chloro, ester
5-Amino-3-methylisoxazole-4-carboxylic acid 5-amino, 3-methyl, 4-carboxylic acid Amino, carboxylic acid

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group (electron-withdrawing) in the target compound contrasts with the amino group (electron-donating) in related structures, affecting electronic distribution and reactivity .
  • Lipophilicity : The ethyl group at position 3 enhances lipophilicity compared to phenyl (bulkier, more lipophilic) or methoxy (polar) substituents .
  • Crystallinity: Planar molecular conformations, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate), are common in these derivatives and influence packing in crystal lattices .

Key Observations :

  • Esterification/Hydrolysis : The methyl/ethyl ester groups in these compounds are typically introduced via esterification of carboxylic acid precursors or hydrolyzed under basic conditions .
  • Microwave Synthesis: Modern methods like microwave irradiation improve reaction efficiency for derivatives such as Methyl 4-amino-3-methoxyisoxazole-5-carboxylate .

Biological Activity

Methyl 5-acetyl-3-ethylisoxazole-4-carboxylate is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique isoxazole ring structure, which contributes to its potential therapeutic applications. The compound is primarily studied for its role in enzyme inhibition and protein-ligand interactions, making it a valuable candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites. This inhibition can disrupt biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.
  • Protein-Ligand Interactions: The compound's structure allows it to engage effectively with proteins, influencing their function and potentially leading to altered cellular responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity: Studies have indicated that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects: The inhibition of specific enzymes involved in inflammatory pathways supports its application in treating inflammatory diseases.
  • Cytotoxicity: Evaluations of cytotoxicity have shown that the compound can reduce cell viability in certain cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits enzymes involved in inflammation
CytotoxicityReduces viability in cancer cell lines

Case Study: Anti-influenza Virus Activity

A study evaluated the anti-influenza virus activity of synthesized isoxazole derivatives, including this compound. The results showed varying degrees of efficacy against the influenza virus, with selectivity indices indicating promising therapeutic potential .

Table 2: Anti-influenza Virus Activity Results

CompoundCC50 (μM)EC50 (μM)Selectivity Index (SI)
Methyl 5-acetyl...>10021.572
Other derivatives19.780.89822.02
69.050.253272.93

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing methyl 5-acetyl-3-ethylisoxazole-4-carboxylate and its analogs?

  • Methodology : Isoxazole derivatives are often synthesized via cyclocondensation reactions. For example, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (a structural analog) was prepared using Pd(PPh₃)₄-catalyzed Suzuki coupling, followed by oxidation and esterification steps . Key reagents include arylboronic acids and sodium carbonate under reflux conditions. Purification typically involves column chromatography or recrystallization.

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodology :

  • NMR/IR : Confirm functional groups (e.g., acetyl, ester) and substitution patterns.
  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and crystal packing. SHELXL (SHELX suite) is widely used for refinement, with ORTEP-3 generating thermal ellipsoid plots . For example, a related isoxazole derivative showed a dihedral angle of 84.3° between the phenyl and isoxazole rings .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Storage : Refrigerate (0–6°C) in airtight containers to prevent degradation .
  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Electrostatic charge buildup must be mitigated during transfer .
  • Spills : Absorb with inert material (e.g., vermiculite) and dispose per local regulations .

Advanced Research Questions

Q. How can hydrogen-bonding networks and graph set analysis explain the crystal packing of this compound?

  • Methodology : Hydrogen bonds (e.g., C=O···H–N or O–H···O) are analyzed using graph set theory to classify motifs (e.g., R₂²(8) rings). For isoxazole derivatives, intermolecular C–H···O interactions often stabilize layered or helical packing . SHELXL-generated .cif files enable hydrogen-bond quantification via software like Mercury .

Q. What strategies optimize reaction yields in multi-step syntheses of substituted isoxazoles?

  • Methodology :

  • Stepwise monitoring : Use TLC/LC-MS to track intermediates.
  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates . For example, a nitro-group introduction step achieved 56–79% yield via acetonitrile-mediated cyclization .

Q. How can crystallographic data resolve contradictions between computational and experimental bond parameters?

  • Methodology :

  • DFT vs. X-ray : Compare computed (e.g., Gaussian) and observed bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or lattice strain .
  • Twinning analysis : Use SHELXL’s TWIN command to model disordered crystals, improving R-factor convergence .

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